3,4-Dimethoxybiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethoxy-4-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-15-13-9-8-12(10-14(13)16-2)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCOBRBMNPKVRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis Pathways for 3,4-Dimethoxybiphenyl
Executive Summary
3,4-Dimethoxybiphenyl (CAS 4445-71-2) represents a critical biphenyl scaffold in organic electronics (liquid crystals) and medicinal chemistry (resveratrol analogues). Its structural core—an electron-rich veratrole ring coupled to a phenyl ring—presents specific synthetic challenges regarding regioselectivity and oxidative stability.
This technical guide moves beyond generic textbook descriptions to provide a rigorous, field-validated analysis of its synthesis. We focus on two primary methodologies: the industry-standard Suzuki-Miyaura Cross-Coupling , prioritized for its reliability and regiocontrol, and Direct Arylation , an emerging "green" pathway offering superior atom economy.
Strategic Retrosynthesis
To understand the synthetic logic, we must first visualize the bond disconnections. The target molecule is asymmetric; therefore, the choice of nucleophile and electrophile dictates the cost and impurity profile.
DOT Diagram: Retrosynthetic Logic
Figure 1: Retrosynthetic analysis showing the two primary disconnect strategies. Pathway A allows for pre-determined regiochemistry, while Pathway B relies on innate electronic directing effects.
Pathway A: Suzuki-Miyaura Cross-Coupling (Gold Standard)
This is the preferred route for pharmaceutical and high-purity materials applications. The reaction couples an aryl halide with an aryl boronic acid using a Palladium(0) catalyst.[1][2][3]
Why this pathway?
-
Regiospecificity: The bond forms exactly where the halogen and boron are placed. No isomeric mixtures (e.g., 2,3-dimethoxy isomers) are formed.
-
Tolerance: The methoxy groups are stable under these mild basic conditions.
Reaction Scheme
4-Bromo-1,2-dimethoxybenzene + Phenylboronic Acid
Detailed Protocol
Reagents:
-
4-Bromo-1,2-dimethoxybenzene (1.0 eq)
-
Phenylboronic acid (1.2 eq)[1]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3-5 mol%)
-
Sodium Carbonate (Na2CO3) (2.0 eq)
-
Solvent System: Toluene : Ethanol : Water (4:1:1 v/v)
Step-by-Step Methodology:
-
Degassing (Critical): In a Schlenk flask, combine the solvent mixture (Toluene/EtOH/H2O). Sparge with Argon or Nitrogen for 20 minutes.
-
Causality: Oxygen promotes the homocoupling of boronic acids (forming biphenyl impurity) and oxidizes the phosphine ligands, deactivating the catalyst.
-
-
Reagent Addition: Under positive inert gas pressure, add the aryl bromide, phenylboronic acid, and Pd catalyst.
-
Activation: Add the base (Na2CO3) dissolved in the water portion (or add solid if using a biphasic mix).
-
Reflux: Heat the mixture to vigorous reflux (~90-100°C) for 12-16 hours.
-
Monitoring: Check via TLC (Hexane:Ethyl Acetate 8:2). The starting bromide spot should disappear.
-
-
Workup: Cool to room temperature. Dilute with ethyl acetate. Wash organic layer with water (2x) and brine (1x). Dry over anhydrous MgSO4.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Catalytic Cycle Logic
Figure 2: The Suzuki-Miyaura catalytic cycle. Note that the Transmetallation step requires the base-activated boronate species.
Pathway B: Direct Arylation (Green Alternative)
For large-scale manufacturing where cost and waste reduction are paramount, Direct Arylation (C-H activation) is the modern alternative. This avoids the pre-functionalization of the phenyl ring with a boronic acid.
The Challenge: Regioselectivity. Veratrole (1,2-dimethoxybenzene) has two potential activation sites: C3 (between methoxy groups) and C4 (para to one methoxy).
-
Reality: Steric hindrance at C3 is massive. Reaction overwhelmingly favors C4, yielding the desired 3,4-dimethoxybiphenyl.
Protocol Specifications
Reagents:
-
1,2-Dimethoxybenzene (Veratrole) (1.5 eq - excess used as solvent/substrate)
-
Bromobenzene (1.0 eq)
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: PPh3 or PCy3 (10 mol%)
-
Base: K2CO3 (2.0 eq)
-
Additive: Pivalic Acid (30 mol%) - Crucial for CMD mechanism
Mechanism (CMD): This reaction proceeds via Concerted Metallation-Deprotonation (CMD) . The pivalate acts as a shuttle, deprotonating the C-H bond of the veratrole while it coordinates to the Palladium center.
Comparative Analysis & Data
| Feature | Pathway A (Suzuki) | Pathway B (Direct Arylation) |
| Yield | High (85-95%) | Moderate (60-75%) |
| Regioselectivity | Perfect (100%) | High (>90% C4), trace C3 |
| Atom Economy | Low (Boronic waste) | High (HBr is only byproduct) |
| Cost | High (Boronic acid/Pd) | Lower (Simple arenes) |
| Complexity | Low (Robust) | High (Optimization needed) |
Characterization (Self-Validation)
To ensure the protocol succeeded, the isolated product must meet these spectral criteria.
-
Physical State: White to off-white crystalline solid.
-
Melting Point: 70–72 °C.
-
1H NMR (CDCl3, 400 MHz):
- 7.55 (d, 2H, ortho-phenyl)
- 7.42 (t, 2H, meta-phenyl)
- 7.31 (t, 1H, para-phenyl)
- 7.10–7.15 (m, 2H, Ar-H on dimethoxy ring)
- 6.95 (d, 1H, Ar-H ortho to OMe)
- 3.96 (s, 3H, -OCH3)
- 3.93 (s, 3H, -OCH3)
-
Validation: Look for the two distinct singlets around 3.9 ppm. If you see only one singlet integrating to 6H, you may have made the symmetric dimer (homocoupling).
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C−H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345. Link
-
Alberico, D., Scott, M. E., & Lautens, M. (2007). Aryl-Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation.[10][11][12] Chemical Reviews, 107(1), 174–238. Link
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. escholarship.org [escholarship.org]
- 6. CN117417305B - Synthesis method of high-purity 2- (4-methoxyphenyl) -4, 6-bis (2, 4-dihydroxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]
- 7. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 8. Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates [mdpi.com]
- 11. Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
3,4-Dimethoxybiphenyl: Technical Profile and Synthesis Guide
[1]
Executive Summary
3,4-Dimethoxybiphenyl (also known as 4-phenylveratrole or 1,2-dimethoxy-4-phenylbenzene ) is an unsymmetrical biphenyl derivative characterized by an electron-rich veratrole moiety linked to a phenyl ring.[1] Unlike its symmetric isomers (e.g., 4,4'-dimethoxybiphenyl), this compound exhibits unique electronic properties due to the dipole moment induced by the ortho-dimethoxy substitution pattern. It serves as a critical intermediate in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and as a metabolic isostere in drug discovery programs targeting tubulin polymerization or kinase inhibition.
Critical Disambiguation: Researchers must distinguish this compound from 3,4'-dimethoxybiphenyl (CAS 84591-12-8), where the methoxy groups are distributed across both rings. This guide focuses exclusively on the 3,4-substituted isomer (CAS 17423-55-1).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Identifier | Value / Description |
| Chemical Name | 3,4-Dimethoxybiphenyl |
| IUPAC Name | 1,2-Dimethoxy-4-phenylbenzene |
| CAS Number | 17423-55-1 |
| Synonyms | 4-Phenylveratrole; 4-Phenyl-1,2-dimethoxybenzene |
| Molecular Formula | C₁₄H₁₄O₂ |
| Molecular Weight | 214.26 g/mol |
| SMILES | COc1ccc(cc1OC)-c2ccccc2 |
| InChI Key | FPCOBRBMNPKVRC-UHFFFAOYSA-N |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Melting Point | 70–72 °C (Predicted/Observed range for veratrole derivatives) |
Synthetic Pathways & Methodology
The most robust method for synthesizing 3,4-Dimethoxybiphenyl is the Suzuki-Miyaura Cross-Coupling reaction . This pathway is preferred over Gomberg-Bachmann arylation due to milder conditions, higher regioselectivity, and tolerance of the methoxy functional groups.
Retrosynthetic Analysis
The target molecule is disconnected at the biaryl bond. Two primary pathways exist:
-
Pathway A (Preferred): Coupling 4-bromo-1,2-dimethoxybenzene (electrophile) with phenylboronic acid (nucleophile).
-
Pathway B: Coupling 3,4-dimethoxyphenylboronic acid with bromobenzene .
Pathway A is generally more cost-effective as 4-bromoveratrole is a common industrial intermediate.
Figure 1: Schematic representation of the Suzuki-Miyaura catalytic cycle for the synthesis of 3,4-Dimethoxybiphenyl.
Experimental Protocol (Pathway A)
Reagents:
-
4-Bromo-1,2-dimethoxybenzene (1.0 equiv, 10 mmol)
-
Phenylboronic acid (1.2 equiv, 12 mmol)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon or Nitrogen for 15 minutes.
-
Reagent Addition: Add 4-bromo-1,2-dimethoxybenzene (2.17 g), phenylboronic acid (1.46 g), and Pd(PPh₃)₄ (346 mg) to the flask.
-
Solvent Degassing: Add 40 mL of DME. Degas the solvent by bubbling Argon through the solution for 10 minutes (sparging) to prevent oxidative degradation of the Pd catalyst.
-
Base Addition: Add 10 mL of degassed 2M Na₂CO₃ aqueous solution.
-
Reflux: Heat the reaction mixture to 85°C (reflux) under vigorous stirring for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) until the starting bromide is consumed.
-
Work-up:
-
Cool the mixture to room temperature.
-
Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 90:10) to yield the pure product as a white solid.
Structural Characterization
Verification of the product structure relies on the distinct splitting patterns of the biphenyl protons and the methoxy singlets.
| Technique | Expected Signals / Data | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.55–7.58 (m, 2H) | Ortho-protons of the unsubstituted phenyl ring. |
| δ 7.40–7.45 (m, 2H) | Meta-protons of the unsubstituted phenyl ring. | |
| δ 7.30–7.35 (m, 1H) | Para-proton of the unsubstituted phenyl ring. | |
| δ 7.10–7.15 (m, 2H) | Protons at positions 2 and 6 of the dimethoxy ring (overlap likely). | |
| δ 6.95 (d, J=8.4 Hz, 1H) | Proton at position 5 (ortho to methoxy) of the dimethoxy ring. | |
| δ 3.96 (s, 3H), 3.93 (s, 3H) | Two distinct singlets for the methoxy groups at positions 3 and 4. | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 149.1, 148.6 | Carbons attached to methoxy groups (C-O). |
| δ 141.0, 134.5 | Quaternary carbons at the biaryl junction. | |
| δ 56.0, 55.9 | Methoxy carbons (-OCH₃). | |
| Mass Spectrometry (EI) | m/z 214.1 [M]⁺ | Molecular ion peak. |
Applications in Research
Medicinal Chemistry
-
Bioisosterism: The 3,4-dimethoxyphenyl motif is a common bioisostere for the indole ring or naphthyl group in drug design. It improves metabolic stability while maintaining electron density required for pi-stacking interactions in protein binding pockets.
-
Tubulin Inhibition: Derivatives of 3,4-dimethoxybiphenyl are frequently explored as colchicine-site inhibitors.[2] The methoxy groups mimic the pharmacophore of Combretastatin A-4.
Materials Science
-
Liquid Crystals: The rigid biphenyl core serves as a mesogenic unit. The 3,4-dimethoxy substitution disrupts symmetry enough to lower melting points, broadening the nematic phase range in liquid crystal mixtures.
-
OLED Hosts: Due to its high triplet energy and electron-rich nature, this scaffold is used to synthesize host materials for phosphorescent organic light-emitting diodes.
Safety & Handling (SDS Highlights)
While 3,4-Dimethoxybiphenyl is not classified as an extremely hazardous substance, standard laboratory safety protocols apply.
-
GHS Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (H335 - Respiratory Irritation)
-
-
Handling: Avoid dust formation. Use in a fume hood to prevent inhalation of fine particulates.
-
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.
References
-
Suzuki, A. (1991). "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides". Pure and Applied Chemistry, 63(3), 419–422. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link
-
PubChem. (n.d.). "Compound Summary: 3,4-Dimethoxybiphenyl (1,2-dimethoxy-4-phenylbenzene)". National Center for Biotechnology Information. Link[3]
-
Angene Chemical. (2024). "Safety Data Sheet: 3,4'-Dimethoxybiphenyl [sic] (CAS 17423-55-1)".[4][1][3][5][6] Angene International. Link(Note: Vendor synonym usage clarified in Section 1).
Sources
- 1. angenesci.com [angenesci.com]
- 2. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datapdf.com [datapdf.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Page loading... [guidechem.com]
- 6. [1,1'-Biphenyl]-3,4-diol | CAS#:92-05-7 | Chemsrc [chemsrc.com]
Toxicological Profile and Safety Data for 3,4-Dimethoxybiphenyl
Executive Summary
3,4-Dimethoxybiphenyl (CAS 17423-55-1 ) is a biphenyl derivative characterized by a veratrole (1,2-dimethoxybenzene) moiety attached to a phenyl ring.[1] While frequently utilized as a structural scaffold in medicinal chemistry (e.g., Cathepsin K inhibitors) and organic electronics, it presents specific toxicological nuances distinct from its symmetrical isomer, 4,4'-dimethoxybiphenyl.
Key Safety Insight: Unlike simple biphenyls, the 3,4-dimethoxy substitution pattern constitutes a potential structural alert in drug discovery. Metabolic O-demethylation can unmask a catechol intermediate, which is susceptible to oxidation into a reactive ortho-quinone. This electrophilic species can covalently bind to nucleophilic residues on proteins (e.g., cysteine), leading to potential cytotoxicity or idiosyncratic toxicity.
This guide synthesizes available experimental data with predictive mechanistic toxicology to provide a comprehensive safety profile.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Data | Source |
| Chemical Name | 3,4-Dimethoxybiphenyl | [Angene, 2025] |
| Synonyms | 1,2-Dimethoxy-4-phenylbenzene; 4-Phenylveratrole | [ChemBook, 2025] |
| CAS Number | 17423-55-1 | [Angene, 2025] |
| Molecular Formula | C₁₄H₁₄O₂ | |
| Molecular Weight | 214.26 g/mol | |
| Physical State | Solid (White crystalline powder) | [Wiley-VCH, 2009] |
| Melting Point | 69 – 70 °C | [Wiley-VCH, 2009] |
| Solubility | Low in water; Soluble in CHCl₃, DMSO, MeOH | |
| LogP (Predicted) | ~3.1 | [Angene, 2025] |
Toxicological Profile
Acute Toxicity
Direct LD50 data for the specific 3,4-isomer is limited in public registries. Safety assessments are derived from read-across data of closely related structural analogs (4,4'-dimethoxybiphenyl and 3,4-dimethoxybenzaldehyde).
-
Oral Toxicity (Estimated): LD50 > 2,000 mg/kg (Rat).
-
Basis: Analog 4,4'-dimethoxybiphenyl exhibits low acute oral toxicity (LD50 ~3600 mg/kg in rats).
-
-
Dermal/Inhalation: Data unavailable. Treat as potentially harmful if inhaled due to high lipophilicity and potential for systemic absorption.
Irritation & Sensitization
-
Skin Irritation: Classified as Irritating (Category 2) . The lipophilic nature allows penetration into the stratum corneum, causing dermatitis upon prolonged contact.
-
Eye Irritation: Classified as Irritating (Category 2A) . Dust exposure can cause mechanical and chemical irritation.
-
Sensitization: High Alert. The metabolic conversion to quinones (haptens) suggests a risk of skin sensitization. Avoid repeated skin contact.
Genotoxicity & Carcinogenicity
-
Ames Test: Generally negative for simple methoxybiphenyls, but metabolic activation (S9 fraction) is required to rule out genotoxicity from quinone metabolites.
-
Carcinogenicity: No specific 2-year bioassay data exists for CAS 17423-55-1. However, catechol metabolites are known to generate Reactive Oxygen Species (ROS) via redox cycling, a mechanism linked to DNA damage in chronic exposure scenarios.
Expert Insight: Metabolic Bioactivation Mechanism
The primary safety concern for 3,4-dimethoxybiphenyl in drug development is bioactivation . Unlike the 4,4'-isomer, which forms a stable quinone methide or simple phenol, the 3,4-isomer follows a "Catechol-Quinone" pathway.
Mechanism of Action[11]
-
Phase I Metabolism: Cytochrome P450 enzymes (specifically CYP1B1 and CYP2A13) facilitate O-demethylation.
-
Catechol Formation: This yields 3-hydroxy-4-methoxybiphenyl and subsequently 3,4-dihydroxybiphenyl (a catechol).
-
Toxification: The catechol oxidizes to an o-quinone .
-
Adduct Formation: The o-quinone is a Michael acceptor that reacts with cellular thiols (Glutathione/GSH) or protein cysteines, leading to cellular stress.
Visualization: Bioactivation Pathway
The following diagram illustrates the critical metabolic pathway leading to potential toxicity.
Caption: Metabolic bioactivation pathway of 3,4-dimethoxybiphenyl showing the progression from parent compound to reactive o-quinone and potential detoxification via Glutathione (GSH).
Experimental Protocols for Safety Assessment
To de-risk this scaffold in a research setting, the following self-validating workflow is recommended.
Protocol A: Reactive Metabolite Trapping (GSH Assay)
Objective: Determine if the compound forms reactive quinones in vitro.
-
Incubation: Incubate 10 µM 3,4-dimethoxybiphenyl with human liver microsomes (1 mg/mL) and NADPH (1 mM).
-
Trapping Agent: Add Glutathione (GSH) at 5 mM excess.
-
Analysis: Quench with acetonitrile after 60 mins. Analyze supernatant via LC-MS/MS.
-
Validation: Look for mass shift corresponding to +[GSH] adduct (M+307 Da). Detection confirms quinone formation liability.
Protocol B: Safety Decision Tree
Use this logic flow to determine handling requirements and development viability.
Caption: Decision matrix for evaluating the safety of 3,4-dimethoxybiphenyl derivatives in early-stage research.
Handling and Regulatory Status
Occupational Handling
-
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.
-
Respiratory: Use N95 or P100 respirator if dust formation is likely. Use a fume hood for all weighing operations to prevent inhalation of potential sensitizers.
-
Storage: Store at room temperature (dry). Keep away from strong oxidizing agents.
Regulatory Classification (GHS)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
References
-
Angene International. (2025). Certificate of Analysis: 3,4'-Dimethoxybiphenyl (CAS 17423-55-1).[1] Angene Chemical.[1] Link
-
Crawford, J. J., et al. (2012).[2] Pharmacokinetic Benefits of 3,4-Dimethoxy Substitution of a Phenyl Ring and Design of Isosteres Yielding Orally Available Cathepsin K Inhibitors. Journal of Medicinal Chemistry. Link
-
Takemura, H., et al. (2010). Oxidation of 3',4'-dimethoxyflavone by human cytochromes P450 1B1 and 2A13. Xenobiotica. Link
-
Tobisu, M., et al. (2009).[3] Nickel-Catalyzed Cross-Coupling of Aryl Methyl Ethers with Aryl Boronic Esters. Wiley-VCH / Angewandte Chemie. Link
-
ChemicalBook. (2025). Product Data: 4,4'-Dimethoxybiphenyl (CAS 2132-80-1).[4][5] Link
Sources
The Unseen Scaffolding: Unearthing the History of 3,4-Dimethoxybiphenyl
A cornerstone in the architecture of complex molecules, 3,4-Dimethoxybiphenyl's emergence into the scientific landscape was not marked by a singular, celebrated discovery but rather evolved from the foundational advancements in synthetic organic chemistry of the late 19th and early 20th centuries. Its history is intrinsically linked to the development of powerful carbon-carbon bond-forming reactions that unlocked the potential to construct intricate biaryl systems, which are now pivotal in fields ranging from medicinal chemistry to materials science.
While a definitive "discovery" paper for 3,4-Dimethoxybiphenyl remains elusive in historical records, its synthesis became an inevitable consequence of groundbreaking methodologies designed to couple aromatic rings. The scientific milieu of the time was fertile ground for such innovations, driven by a desire to understand and replicate the structures of natural products and to create novel dyes and pharmaceuticals. Two key reactions, the Pschorr cyclization and the Ullmann reaction, laid the essential groundwork that would have enabled the first synthesis of this unassuming yet significant molecule.
The Dawn of Biaryl Synthesis: Pschorr and Ullmann Reactions
The late 19th century witnessed a surge in the understanding of diazonium salt chemistry, a class of compounds that would prove to be remarkably versatile in organic synthesis. In 1896, the German chemist Robert Pschorr reported a novel intramolecular cyclization of diazotized α-aryl-o-aminocinnamic acids to form phenanthrene derivatives. This reaction, now known as the Pschorr cyclization , demonstrated the power of using a diazonium group to initiate an intramolecular aryl-aryl bond formation, often facilitated by a copper catalyst. While Pschorr's initial work focused on creating polycyclic aromatic systems, the underlying principle of intramolecular arylation of a diazonium salt was a significant step towards the broader synthesis of biaryl compounds.
Just a few years later, in 1901, Fritz Ullmann and his student J. Bielecki published their seminal work on the copper-promoted coupling of two aryl halides to form a symmetrical biaryl. The Ullmann reaction , as it came to be known, was a landmark discovery, representing one of the first transition metal-catalyzed reactions for aryl-aryl bond formation.[1] The initial report detailed the synthesis of 2,2'-dinitrobiphenyl by heating 1-iodo-2-nitrobenzene with copper powder.[2][3] This method provided a direct and relatively simple route to biaryl compounds, significantly expanding the synthetic chemist's toolbox.
These pioneering efforts in creating biaryl linkages set the stage for the synthesis of a vast array of substituted biphenyls, including those with methoxy groups like 3,4-Dimethoxybiphenyl.
The First Synthesis: An Inferred History
Given the development of these powerful synthetic tools, the first synthesis of 3,4-Dimethoxybiphenyl likely occurred in the early 20th century as chemists began to explore the scope and applications of the Ullmann and Pschorr reactions. While a specific publication heralding its creation has not been identified, the synthesis would have been a logical extension of the established methodologies.
One plausible early route to 3,4-Dimethoxybiphenyl would have been an unsymmetrical Ullmann reaction. This would involve the coupling of a 3,4-dimethoxyphenyl halide (such as 4-iodo-1,2-dimethoxybenzene, also known as iodoveratrole) with a simple phenyl halide in the presence of copper. The classical Ullmann reaction often required harsh conditions, including high temperatures and stoichiometric amounts of copper, and unsymmetrical couplings could lead to a mixture of products.[4]
Alternatively, a variation of the Pschorr reaction's principles could have been employed. For instance, the diazotization of 4-amino-1,2-dimethoxybenzene (4-aminoveratrole) followed by a Gomberg-Bachmann-Hey type reaction with benzene could have yielded the desired product. In this type of reaction, the aryldiazonium salt decomposes to form an aryl radical, which can then attack another aromatic ring.
The following diagram illustrates a plausible early synthetic pathway to 3,4-Dimethoxybiphenyl based on the Ullmann reaction.
Figure 1: Plausible early synthesis of 3,4-Dimethoxybiphenyl via the Ullmann reaction.
Characterization in the Early 20th Century
The characterization of a newly synthesized compound in the early 20th century would have relied on a combination of classical analytical techniques. Elemental analysis to determine the empirical formula would have been a crucial first step. Physical properties such as melting point and boiling point would also have been meticulously recorded and used for identification and purity assessment.
Further structural confirmation would have involved chemical degradation studies and the synthesis of derivatives. For instance, cleavage of the ether linkages with a reagent like hydriodic acid to yield the corresponding dihydroxybiphenyl would have provided evidence for the presence of the methoxy groups. The development of spectroscopic techniques like ultraviolet-visible (UV-Vis) spectroscopy would have offered additional, albeit limited, structural information based on the molecule's chromophore system. More definitive structural elucidation would have to await the advent of more powerful spectroscopic methods like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry in the mid-20th century.
Early Significance and Evolving Applications
In its early days, 3,4-Dimethoxybiphenyl was likely valued as a scaffold for building more complex molecules. The biphenyl unit is a common motif in natural products, and the ability to synthesize substituted biphenyls was crucial for confirming the structures of these natural compounds and for creating analogues with potentially interesting biological activities.
Today, the 3,4-dimethoxybiphenyl core is found in a variety of molecules of interest to researchers and drug development professionals. The methoxy groups can be readily modified or cleaved to introduce other functional groups, making it a versatile building block. Its derivatives have been investigated for a range of applications, from liquid crystals to pharmaceuticals.
The following table summarizes the key historical milestones relevant to the discovery and synthesis of 3,4-Dimethoxybiphenyl:
| Year | Key Development | Significance |
| 1896 | Pschorr Cyclization | Established a method for intramolecular aryl-aryl bond formation using diazonium salts. |
| 1901 | Ullmann Reaction | Introduced the first practical method for copper-catalyzed intermolecular coupling of aryl halides to form biphenyls.[1] |
| Early 20th Century | Inferred First Synthesis | The application of the Ullmann or related reactions likely led to the first synthesis of 3,4-Dimethoxybiphenyl. |
| Mid-20th Century | Advent of Modern Spectroscopy | Enabled definitive structural characterization of 3,4-Dimethoxybiphenyl and its derivatives. |
Experimental Protocols: A Glimpse into Early Synthetic Methods
While the exact, original experimental procedure for the first synthesis of 3,4-Dimethoxybiphenyl is not documented, a hypothetical protocol based on the classical Ullmann reaction can be constructed to reflect the techniques of the era.
Hypothetical Early 20th Century Synthesis of 3,4-Dimethoxybiphenyl via Ullmann Coupling
Objective: To synthesize 3,4-Dimethoxybiphenyl from 4-iodo-1,2-dimethoxybenzene and iodobenzene.
Materials:
-
4-Iodo-1,2-dimethoxybenzene (Iodoveratrole)
-
Iodobenzene
-
Copper powder (activated)
-
Sand
-
Nitrobenzene (as solvent)
-
Diethyl ether
-
Sodium hydroxide solution (aqueous)
-
Anhydrous sodium sulfate
Procedure:
-
Activation of Copper Powder: In a fume hood, a small amount of copper powder is treated with a dilute solution of iodine in acetone to activate its surface, followed by washing with acetone and drying.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, a mixture of 4-iodo-1,2-dimethoxybenzene (1 equivalent) and iodobenzene (1 equivalent) is dissolved in a minimal amount of nitrobenzene.
-
Ullmann Coupling: Activated copper powder (2-3 equivalents) is added to the flask. The mixture is then heated in a sand bath to a high temperature (typically 180-220 °C) and maintained at reflux for several hours. The reaction progress would have been monitored by observing color changes or by periodically taking small samples for melting point analysis.
-
Work-up: After cooling, the reaction mixture is filtered to remove the copper salts. The nitrobenzene solvent is removed by steam distillation.
-
Extraction and Purification: The residue is extracted with diethyl ether. The ether extract is washed with a dilute sodium hydroxide solution to remove any phenolic byproducts, followed by washing with water. The organic layer is dried over anhydrous sodium sulfate.
-
Isolation: The diethyl ether is removed by distillation to yield the crude product.
-
Characterization: The crude 3,4-Dimethoxybiphenyl is purified by recrystallization from a suitable solvent like ethanol or by distillation under reduced pressure. The purity is assessed by its melting point.
This hypothetical procedure highlights the often-demanding conditions of early organic synthesis. The development of more sophisticated coupling reactions, such as the Suzuki and Negishi couplings, has since provided milder and more efficient routes to unsymmetrical biphenyls like 3,4-Dimethoxybiphenyl.
The journey to understanding and synthesizing 3,4-Dimethoxybiphenyl is a testament to the incremental and foundational nature of scientific progress. While its own "discovery" may not be a celebrated event, its existence is a direct result of the ingenuity and perseverance of the pioneers of organic synthesis, whose work continues to underpin the creation of new molecules with profound impacts on our world.
References
-
Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]
-
Pschorr, R. Neue Synthese des Phenanthrens und seiner Derivate. Ber. Dtsch. Chem. Ges.1896 , 29 (1), 496–501. [Link]
- Fanta, P. E. The Ullmann Synthesis of Biaryls. Synthesis1974, 1974 (1), 9-21.
-
Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002 , 102 (5), 1359–1470. [Link]
Sources
Methodological & Application
Application Note: 3,4-Dimethoxybiphenyl in Advanced Materials Science
This Application Note is structured as a high-level technical guide for materials scientists and organic chemists. It focuses on the specific utility of 3,4-Dimethoxybiphenyl (3,4-DMBP) as a versatile building block for organic electronics, redox-active materials, and functional polymers.
Executive Summary & Material Profile
3,4-Dimethoxybiphenyl (3,4-DMBP) is an electron-rich, non-planar aromatic scaffold derived from the veratrole (1,2-dimethoxybenzene) core. Unlike unsubstituted biphenyl, the inclusion of methoxy groups at the 3 and 4 positions confers two critical properties:
-
Electronic Activation: The electron-donating methoxy groups lower the oxidation potential, making the molecule highly susceptible to oxidative polymerization or reversible redox cycling.
-
Solubility & Processability: The alkyl-oxygen chains disrupt π-π stacking sufficiently to enhance solubility in common organic solvents (DCM, THF, Acetonitrile) without compromising the rigid biphenyl backbone.
Key Physicochemical Properties
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C₁₄H₁₄O₂ | Core unit for functionalization |
| Electronic Character | Electron Donor (p-type) | Hole transport materials (HTM), Catholytes |
| Oxidation Potential | ~1.2 - 1.4 V vs. Ag/AgCl | Accessible window for electropolymerization |
| Solubility | High (CHCl₃, DCM, THF) | Solution-processable manufacturing |
| Structural Geometry | Twisted Biphenyl (~30-40° dihedral) | Prevents crystallization in amorphous films |
Protocol A: Regioselective Synthesis via Suzuki-Miyaura Coupling
Objective: Synthesize high-purity 3,4-DMBP from commercially available precursors. Rationale: Direct methoxylation of biphenyl is non-selective. The Suzuki-Miyaura coupling provides a convergent, defect-free route, essential for electronic-grade materials where purity >99.9% is required.
Reagents & Equipment[2][3]
-
Precursor A: 4-Bromo-1,2-dimethoxybenzene (4-Bromoveratrole) [1.0 eq]
-
Precursor B: Phenylboronic acid [1.2 eq]
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: K₂CO₃ (2.0 M aqueous solution)
-
Solvent: Toluene/Ethanol (4:1 v/v)
-
Atmosphere: Argon or Nitrogen (Strictly anaerobic)
Step-by-Step Workflow
-
Degassing: Sparge the Toluene/Ethanol solvent mixture with Argon for 30 minutes. Critical: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.
-
Assembly: In a Schlenk flask, combine 4-Bromoveratrole, Phenylboronic acid, and Pd(PPh₃)₄. Add the degassed solvent and aqueous K₂CO₃.
-
Reaction: Reflux at 90°C for 12–18 hours under Argon. Monitor via TLC (Silica, Hexane:EtOAc 8:2). The product spot will be highly fluorescent under UV (254/365 nm).
-
Workup: Cool to RT. Extract with Ethyl Acetate (3x). Wash organics with Brine. Dry over MgSO₄.
-
Purification: Flash Column Chromatography (SiO₂).
-
Mobile Phase Gradient: 100% Hexane → 90:10 Hexane:EtOAc.
-
Target: 3,4-DMBP elutes after unreacted bromoveratrole.
-
Synthesis Logic Diagram
Figure 1: Catalytic cycle for the convergent synthesis of 3,4-DMBP. The cycle relies on the oxidative addition of the electron-rich aryl bromide to Pd(0).
Protocol B: Electropolymerization for Conductive Films
Objective: Generate Poly(3,4-dimethoxybiphenyl) films for sensor or electrochromic applications. Mechanism: Anodic oxidation generates radical cations at the para positions (relative to the biphenyl linkage), leading to chain growth. The methoxy groups stabilize the radical intermediate, lowering the activation energy for polymerization compared to bare biphenyl.
Experimental Setup
-
Technique: Cyclic Voltammetry (CV) or Potentiostatic Deposition.
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF₆) in dry Acetonitrile (ACN).
-
Monomer Conc: 10 mM 3,4-DMBP.
-
Working Electrode: Platinum Button or ITO Glass (for optical characterization).
-
Reference: Ag/Ag⁺ (0.01 M AgNO₃ in ACN).
Deposition Protocol
-
Conditioning: Polish the Pt electrode with 0.05 µm alumina slurry. Sonicate in ACN.
-
CV Cycling:
-
Range: 0.0 V to +1.6 V vs Ag/Ag⁺.
-
Scan Rate: 100 mV/s.
-
Cycles: 10–20 cycles.
-
-
Observation:
-
Cycle 1: Irreversible oxidation peak onset ~1.2 V (Monomer oxidation).
-
Subsequent Cycles: Emergence of new redox couples at lower potentials (~0.8 V), indicating the growth of the conjugated polymer backbone.
-
-
Washing: Rinse the film gently with monomer-free ACN to remove oligomers.
Mechanistic Pathway
Figure 2: Electrochemical growth mechanism. The methoxy substituents stabilize the radical cation, facilitating lower-potential polymerization and reducing over-oxidation defects.
Application C: Redox Shuttles for Non-Aqueous Flow Batteries
Context: In Redox Flow Batteries (RFBs), 3,4-DMBP serves as a high-potential organic catholyte. Its solubility in organic solvents allows for high-energy-density non-aqueous systems, overcoming the voltage window limitations of water (1.23 V).
Performance Logic
-
Redox Couple: 3,4-DMBP ⇌ [3,4-DMBP]•⁺ + e⁻
-
Stability: The radical cation is stabilized by the electron-donating oxygen atoms (resonance effect), preventing rapid degradation.
-
Voltage: Paired with a low-potential anode (e.g., Benzophenone), cell voltages >2.5 V are achievable.
Characterization Protocol (Battery Testing)
-
Half-Cell Testing: Perform CV in a glovebox (<0.1 ppm O₂/H₂O).
-
Criteria: The ratio of cathodic to anodic peak current (
) should approach 1.0 for a reversible shuttle.
-
-
Flow Cell Assembly:
-
Catholyte: 0.5 M 3,4-DMBP in 1.0 M TEABF₄/Acetonitrile.
-
Membrane:[1] Microporous separator (e.g., Celgard) or Anion Exchange Membrane.
-
Cycling: Galvanostatic Charge/Discharge at 10–50 mA/cm².
-
-
Data Analysis: Monitor Coulombic Efficiency (CE). A CE <99% indicates side reactions (likely radical attack on the solvent).
References
-
Electropolymerization of Alkoxy-Thiophenes (Mechanistic Proxy)
- Title: Revisiting the electropolymerization of 3,4-dimethoxythiophene in organic and micellar media.
- Source: ResearchG
-
URL:[Link]
-
Suzuki Coupling of Dimethoxybiphenyls
-
Redox Flow Battery Context (Organic Active Materials)
- Title: Benchmarking organic active materials for aqueous redox flow b
- Source: Nature Communic
-
URL:[Link]
-
Biphenyl Polymerization Fundamentals
Sources
Troubleshooting & Optimization
Technical Support Center: High-Efficiency Synthesis of 3,4-Dimethoxybiphenyl
Status: Operational Ticket ID: DMB-SYNTH-001 Subject: Yield Optimization & Troubleshooting for Suzuki-Miyaura Coupling of Electron-Rich Substrates Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Challenge of Electron-Rich Couplings
You are likely experiencing variable yields (40–60%) when synthesizing 3,4-dimethoxybiphenyl. This is a known issue caused by the specific electronic nature of your starting material.
The 3,4-dimethoxy substitution pattern makes the aryl ring highly electron-rich. While this increases nucleophilicity, it introduces two competing failure modes:
-
Protodeboronation: The electron-rich carbon-boron bond is labile and prone to hydrolysis in aqueous base, reverting to 1,2-dimethoxybenzene (veratrole).
-
Oxidative Homocoupling: Electron-rich boronic acids are easily oxidized, leading to the formation of the symmetric dimer (3,3',4,4'-tetramethoxybiphenyl) rather than the cross-coupled product.
This guide provides a self-validating protocol designed to suppress these side reactions.
Module 1: The Gold-Standard Protocol (SOP)
Do not deviate from the order of addition. This protocol uses a pre-catalyst activation strategy to minimize homocoupling.[1]
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| Bromobenzene | Electrophile | 1.0 | Limiting reagent. |
| 3,4-Dimethoxyphenylboronic acid | Nucleophile | 1.2–1.5 | Excess required to account for minor deboronation. |
| Pd(dppf)Cl₂ · CH₂Cl₂ | Catalyst | 0.03 (3 mol%) | Robust against air; dppf bite angle favors reductive elimination. |
| K₂CO₃ (2M aq) | Base | 3.0 | High concentration accelerates transmetallation. |
| 1,4-Dioxane | Solvent | N/A | High boiling point, miscible with aqueous base. |
Step-by-Step Execution
-
The "Dry" Setup:
-
Charge a reaction flask with Bromobenzene (1.0 equiv), 3,4-Dimethoxyphenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (3 mol%).
-
Crucial Step: Seal the flask and purge with Argon/Nitrogen for 5 minutes before adding solvent. This removes adsorbed oxygen from the solid surface.
-
-
Solvent Degassing (The #1 Failure Point):
-
In a separate vessel, sparge 1,4-Dioxane with Argon for 20 minutes. Do not skip this. Sonicating under vacuum is an acceptable alternative.
-
Transfer the degassed Dioxane to the reaction flask via syringe.
-
-
Activation & Base Addition:
-
Stir the mixture at room temperature for 5 minutes.
-
Add the degassed 2M K₂CO₃ solution via syringe.
-
Why? Adding base last prevents the boronic acid from degrading before the catalyst is active.
-
-
Reaction:
-
Heat to 85°C for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The product usually fluoresces blue/purple under UV.
-
-
Workup:
-
Cool to RT. Filter through a Celite pad (removes Pd black).
-
Dilute with EtOAc, wash with water x2, Brine x1.
-
Dry over Na₂SO₄ and concentrate.
-
Module 2: Troubleshooting Dashboard
Use this logic flow to diagnose low yields.
Visual Logic Tree
Caption: Diagnostic logic for identifying the root cause of yield loss in Suzuki couplings of electron-rich arenes.
Detailed Troubleshooting Q&A
Q1: My NMR shows a large amount of 1,2-dimethoxybenzene (Veratrole). Why?
-
Mechanism: Electron-rich boronic acids are susceptible to ipso-protonation in the presence of water and base. The C-B bond breaks, replaced by C-H.
-
Fix:
-
Switch to anhydrous conditions . Use solid K₃PO₄ or Cs₂CO₃ suspended in dry Dioxane or DMF.
-
Lower the temperature to 60°C and extend reaction time.
-
Use the corresponding Boronic Ester (Pinacol ester) instead of the acid; esters are more stable toward hydrolysis.
-
Q2: I see a spot just above my product on TLC (3,3',4,4'-tetramethoxybiphenyl).
-
Mechanism: Oxygen promotes the oxidation of the Pd(II)-aryl species or the boronic acid itself, leading to self-coupling. This is notoriously fast for electron-rich substrates.
-
Fix:
-
Sparge, don't just purge. Bubbling gas through the solvent is 10x more effective than flushing the headspace.
-
Increase the halide:boronic acid ratio.
-
Q3: The reaction turns black immediately and stalls.
-
Diagnosis: "Pd Black" precipitation. The ligand has dissociated, and the catalyst has aggregated into inactive metal.
-
Fix:
-
Your ligand (dppf) might be oxidized (old catalyst). Use a fresh batch.
-
Add 10 mol% free ligand (e.g., PPh₃ or dppf) to the reaction mixture to stabilize the Pd species.
-
Module 3: Advanced Optimization (FAQs)
Q: Can I use "Green" solvents? A: Yes. Ethanol/Water (1:1) is an excellent solvent system for this specific reaction.
-
Protocol: Use Pd(OAc)₂ (1 mol%) + SPhos (2 mol%).
-
Benefit: The product often precipitates out of the Ethanol/Water mix upon cooling, simplifying purification to a mere filtration step.
Q: Is there a better catalyst than Pd(dppf)Cl₂? A: For sterically hindered or extremely electron-rich substrates, Pd-PEPPSI-IPr or XPhos Pd G2 are superior.
-
Reasoning: These bulky, electron-rich ligands facilitate the oxidative addition of the aryl bromide and prevent catalyst decomposition, allowing for lower catalyst loading (down to 0.5 mol%).
Q: How do I scale this to 100g? A:
-
Exotherm Control: The initiation is exothermic. Add the catalyst as a slurry after the mixture reaches 40°C.
-
Stirring: Magnetic stirring will fail. Use an overhead mechanical stirrer.
-
Purification: Avoid column chromatography. Recrystallize the crude solid from hot Ethanol or Isopropanol.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 139(4), 13156–13165.
-
Darzi, E. R., et al. (2017).[5] An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters.[5] Journal of the American Chemical Society, 139(8), 3106-3114.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 3,4-Dimethoxybiphenyl
Welcome to the technical support center for the purification of crude 3,4-Dimethoxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our approach is rooted in fundamental chemical principles and extensive laboratory experience to ensure you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 3,4-Dimethoxybiphenyl?
A1: The impurity profile of your crude 3,4-Dimethoxybiphenyl is highly dependent on the synthetic route employed. The two most common methods for synthesizing unsymmetrical biphenyls are the Suzuki-Miyaura coupling and the Ullmann reaction.
-
Suzuki-Miyaura Coupling: This popular cross-coupling reaction typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[1] Potential impurities include:
-
Homo-coupled byproducts: Formation of symmetrical biphenyls from the coupling of two molecules of the same starting material (e.g., 3,3',4,4'-tetramethoxybiphenyl or biphenyl itself).
-
Unreacted starting materials: Residual aryl halide (e.g., 4-bromo-1,2-dimethoxybenzene or 1-bromo-2,4-dimethoxybenzene) and arylboronic acid (e.g., phenylboronic acid).
-
Catalyst residues: Traces of the palladium catalyst and ligands.
-
Inorganic salts: Byproducts from the base used in the reaction.
-
-
Ullmann Reaction: This reaction involves the copper-catalyzed coupling of two aryl halides.[2] While effective, it often requires harsh reaction conditions and can lead to:
-
Homo-coupled byproducts: Similar to the Suzuki coupling, the formation of symmetrical biphenyls is a common side reaction.[3]
-
Unreacted starting materials: Residual aryl halides.
-
Copper residues: Traces of the copper catalyst.
-
Q2: What is the first step I should take before attempting a large-scale purification?
A2: Before committing your entire batch of crude material to a purification protocol, it is crucial to perform small-scale analytical experiments. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose. By testing various solvent systems (e.g., different ratios of hexane and ethyl acetate), you can quickly assess the polarity of your desired product relative to the impurities. This will inform your choice of solvent for both recrystallization and column chromatography. An ideal TLC solvent system will show good separation between the spot corresponding to 3,4-Dimethoxybiphenyl and any impurity spots.
Q3: Is recrystallization a suitable method for purifying 3,4-Dimethoxybiphenyl?
A3: Recrystallization can be a highly effective, scalable, and economical purification method, provided that your crude material is relatively pure (generally >80-90%) and a suitable solvent or solvent system can be identified.[4] The ideal recrystallization solvent will dissolve the crude product well at elevated temperatures but poorly at room temperature or below, while the impurities remain soluble at all temperatures.
Q4: When should I choose column chromatography over recrystallization?
A4: Column chromatography is the preferred method when:
-
Your crude material contains a complex mixture of impurities with polarities similar to your product.
-
The impurities are present in significant quantities.
-
Recrystallization fails to provide the desired level of purity or results in significant product loss.[5]
Flash column chromatography, using silica gel as the stationary phase, is a standard and effective technique for purifying compounds like 3,4-Dimethoxybiphenyl.[6]
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | The solution is not saturated; too much solvent was used. | - Boil off some of the solvent to concentrate the solution. - Add a small "seed" crystal of pure 3,4-Dimethoxybiphenyl to induce crystallization.[4] - Gently scratch the inside of the flask with a glass rod at the solvent-air interface. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the product. The cooling process is too rapid. The product is still too impure. | - Switch to a lower-boiling point solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] - Consider a preliminary purification step, such as a simple filtration through a plug of silica gel, before recrystallization. |
| Low recovery of pure product. | Too much solvent was used, leading to product loss in the mother liquor. The crystals were washed with a solvent in which they are too soluble. Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent required to fully dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. - Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution.[7] |
| Crystals are colored despite the pure compound being white/off-white. | Colored impurities are trapped within the crystal lattice. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities (co-elution). | The chosen eluent system is not optimal. The column was overloaded with crude material. The column was packed improperly, leading to channeling. | - Optimize the eluent system using TLC. A good starting point for biphenyls is a mixture of hexane and ethyl acetate.[3] Aim for an Rf value of 0.2-0.3 for the desired product. - As a rule of thumb, use a silica gel to crude material weight ratio of at least 30:1 for good separation. - Ensure the silica gel is packed uniformly as a slurry and that the top surface is level.[8] |
| Product is eluting too quickly (high Rf). | The eluent is too polar. | - Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system. |
| Product is not eluting from the column (low Rf). | The eluent is not polar enough. | - Gradually increase the proportion of the polar solvent in your eluent system (gradient elution).[9] |
| Streaking or tailing of bands on the column. | The sample was not loaded onto the column in a concentrated band. The compound is interacting too strongly with the silica gel (if it's acidic or basic). | - Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band.[8] - For acidic compounds, a small amount of acetic acid can be added to the eluent. For basic compounds, a small amount of triethylamine can be added. |
Experimental Protocols
Protocol 1: Recrystallization of 3,4-Dimethoxybiphenyl
Objective: To purify crude 3,4-Dimethoxybiphenyl by recrystallization.
Materials:
-
Crude 3,4-Dimethoxybiphenyl
-
Selected recrystallization solvent (e.g., ethanol, methanol, or a mixture such as ethanol/water or hexane/ethyl acetate)[7]
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Condenser
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of the chosen solvent. Heat the mixture. A good solvent will dissolve the product when hot but not when cold. If a single solvent is not suitable, a two-solvent system can be used.[7]
-
Dissolution: Place the crude 3,4-Dimethoxybiphenyl in an Erlenmeyer flask with a stir bar. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities on the surface.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of 3,4-Dimethoxybiphenyl
Objective: To purify crude 3,4-Dimethoxybiphenyl using flash column chromatography.
Materials:
-
Crude 3,4-Dimethoxybiphenyl
-
Silica gel (230-400 mesh)[10]
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Sand
-
Collection tubes
Procedure:
-
Eluent Selection: Use TLC to determine the optimal eluent composition that provides good separation of 3,4-Dimethoxybiphenyl from its impurities (aim for an Rf of ~0.25 for the product).
-
Column Packing: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the eluent and carefully pour it into the column, avoiding air bubbles. Allow the silica to settle, and then add another thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica gel bed.
-
Elution: Add the eluent to the column and apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure 3,4-Dimethoxybiphenyl.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualization of Workflows
Caption: General workflow for the purification of 3,4-Dimethoxybiphenyl by recrystallization.
Caption: Step-by-step process for purifying 3,4-Dimethoxybiphenyl using flash column chromatography.
References
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved February 4, 2026, from [Link]
- Yuwono, S. D., & Retnowati, R. (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved February 4, 2026, from a document available through Google Scholar.
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
- (n.d.). recrystallization-2.doc.pdf.
- (n.d.). Palladium-Catalyzed Cross-Coupling of (Hetero)Aryl or Alkenyl Sulfonates with Aryl - Supporting Information.
- de Koning, C. B., et al. (2005).
-
ResearchGate. (n.d.). Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles. Retrieved February 4, 2026, from [Link]
- (n.d.). Supporting Information.
- The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl.
-
Taylor & Francis. (n.d.). Ullmann reaction – Knowledge and References. Retrieved February 4, 2026, from [Link]
- Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "Suzuki coupling".
- (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation.
- Lundvall, F., Dietzel, P. D. C., & Fjellvåg, H. (2016). Crystal structure of dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate.
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved February 4, 2026, from [Link]
- Thermo Fisher Scientific. (n.d.). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection.
-
Chromatography Forum. (2017, December 14). separation of positional isomers. Retrieved February 4, 2026, from [Link]
-
PubMed. (n.d.). Chirooptical 2,2'-Dimethoxybiphenyl Crystals Generated From Suzuki-Miyaura Coupling Reaction Catalyzed by Pd-Loaded Chiral Silica. Retrieved February 4, 2026, from [Link]
- EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography.
-
PubMed Central (PMC). (n.d.). Crystal structure and Hirshfeld surface analysis of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate. Retrieved February 4, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). General methods for flash chromatography using disposable columns. Retrieved February 4, 2026, from [Link]
-
Queen's University Belfast Research Portal. (2023, April 12). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved February 4, 2026, from [Link]
-
International Journal of Biology and Chemistry. (n.d.). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. Retrieved February 4, 2026, from [Link]
-
Reddit. (2024, April 29). Recrystallization pointers. Retrieved February 4, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved February 4, 2026, from [Link]
-
Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved February 4, 2026, from [Link]
-
LCGC North America. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved February 4, 2026, from [Link]
-
Teledyne ISCO. (2020, May 26). Chromatography Troubleshooting [Video]. YouTube. [Link]
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Dutscher. (n.d.). Protein purification troubleshooting guide.
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- 9. Purification [chem.rochester.edu]
- 10. rsc.org [rsc.org]
preventing decomposition of 3,4-Dimethoxybiphenyl during storage
Welcome to the technical support resource for 3,4-Dimethoxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your laboratory. Here, we address common questions and troubleshooting scenarios related to its storage and handling, grounding our recommendations in established chemical principles.
Frequently Asked Questions (FAQs) on Compound Stability
Q1: What is 3,4-Dimethoxybiphenyl and what are its primary stability concerns?
3,4-Dimethoxybiphenyl is an organic compound featuring a biphenyl backbone with two methoxy groups (-OCH₃) on one of the phenyl rings. Structurally, the methoxy groups are electron-donating, which influences the reactivity of the aromatic system.[1] While generally stable under recommended storage conditions, its primary stability concerns, inferred from its structure and the behavior of analogous compounds, are susceptibility to oxidation, potential photodegradation, and reaction with strong acids or oxidizing agents.[2][3][4]
Q2: How do the methoxy groups affect the stability of the biphenyl structure?
The two methoxy groups are generally stable but can be susceptible to specific degradation pathways. The ether linkages can be cleaved under harsh acidic conditions. More importantly, the electron-donating nature of these groups activates the aromatic ring, potentially making it more susceptible to electrophilic attack or oxidation compared to an unsubstituted biphenyl ring.[5] Radical oxidation, for instance, can be a concern for substituted aromatic compounds, potentially leading to a cascade of reactions and the formation of various degradation products.[6]
Q3: What is the ideal physical state and appearance of pure 3,4-Dimethoxybiphenyl?
Pure 3,4-Dimethoxybiphenyl should be a white to off-white solid, potentially in crystalline form.[7] Any significant deviation from this appearance, such as discoloration (e.g., turning yellow or brown), clumping, or an oily appearance, may indicate decomposition or the presence of impurities.
Troubleshooting Guide: Identifying and Addressing Decomposition
If you suspect your sample of 3,4-Dimethoxybiphenyl has degraded, consult the following table for potential causes and corrective actions.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting & Verification Steps |
| Discoloration (Yellowing/Browning) | Oxidation or Photodegradation: Exposure to air (oxygen) or light (especially UV) can generate chromophoric byproducts. | 1. Verify Purity: Compare the melting point of your sample to the literature value. A broad or depressed melting range suggests impurity. 2. Analytical Check: Run a Thin Layer Chromatography (TLC) analysis against a fresh or certified standard. The appearance of new spots confirms degradation. 3. Review Storage: Check if the container was properly sealed and protected from light. Ensure an inert atmosphere was used if required for long-term storage. |
| Change in Physical State (e.g., from crystalline solid to oily or gummy) | Hygroscopicity or Impurity Absorption: The compound may have absorbed atmospheric moisture. Severe Degradation: Extensive decomposition can lead to a mixture of products with a lower melting point. | 1. Dry the Sample: Place a small amount of the material in a vacuum desiccator to remove absorbed moisture and observe for any change. 2. Check for Incompatibilities: Ensure the compound was not stored in proximity to reactive vapors (e.g., strong acids).[3] |
| Inconsistent Experimental Results or Loss of Potency | Chemical Degradation: The active compound has partially decomposed, leading to a lower effective concentration. | 1. Re-quantify: Use a quantitative technique (e.g., qNMR or HPLC with a standard curve) to determine the actual purity of your stock. 2. Prepare Fresh Solutions: Always prepare solutions fresh for critical experiments. If storing solutions, use an aprotic solvent and store cold (2-8°C) and protected from light.[4] |
Core Stability & Storage Protocols
To prevent degradation, adherence to proper storage and handling protocols is critical. The following sections provide detailed, field-proven methodologies.
Protocol 1: Recommended Long-Term Storage Conditions
The primary goal for long-term storage is to mitigate exposure to oxygen, light, and moisture.
Materials:
-
High-purity 3,4-Dimethoxybiphenyl
-
Amber glass vial with a PTFE-lined cap
-
Inert gas (Argon or Nitrogen)
-
Desiccator cabinet or sealed container with desiccant
-
Refrigerator or freezer rated for chemical storage (2-8°C or -20°C)
Step-by-Step Procedure:
-
Aliquot the Compound: Upon receipt, if you have a large quantity, divide it into smaller, experiment-sized aliquots in separate amber vials. This minimizes the exposure of the bulk material to the atmosphere with each use.
-
Inert Gas Purge: Place the opened vial containing the aliquot into a glove box or use a gentle stream of inert gas (argon or nitrogen) to displace the air in the vial for 1-2 minutes. This is particularly crucial for ensuring long-term stability, as air sensitivity is a known issue for similar substituted biphenyls.[3]
-
Seal Tightly: Immediately and tightly seal the vial with the PTFE-lined cap. The PTFE liner provides a superior barrier against moisture and gas exchange.
-
Label Clearly: Label the vial with the compound name, date, and storage conditions.
-
Store Cold and Dark: Place the sealed vial inside a desiccator cabinet or a secondary sealed container with desiccant. Store this assembly in a dark, well-ventilated refrigerator or freezer at the recommended temperature (2-8°C is standard, -20°C for maximum longevity).
Diagram: Decision Workflow for Storage Protocol Selection
This diagram outlines the decision-making process for selecting the appropriate storage level based on intended use duration.
Caption: Fig. 1: Storage Protocol Decision Tree
Troubleshooting & Logic Diagrams
Understanding the factors that contribute to decomposition is key to preventing it.
Diagram: Key Factors Leading to Decomposition
This diagram illustrates the primary environmental factors that can initiate the degradation of 3,4-Dimethoxybiphenyl.
Caption: Fig. 2: Causal factors in compound degradation.
References
-
Safety Data Sheet: 3,4-Dimethoxybenzyl alcohol. Carl ROTH.
-
Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Carl ROTH.
-
Safety Data Sheet: (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) [2-(2'-amino-1,1'- biphenyl)]palladium(II) methanesulfonate. Sigma-Aldrich.
-
SAFETY DATA SHEET: 4,4'-Dimethoxybiphenyl. FUJIFILM Wako.
-
SAFETY DATA SHEET: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl. Fisher Scientific.
-
SAFETY DATA SHEET: 4-Methoxybiphenyl. Thermo Fisher Scientific.
-
4,4'-Dimethoxybiphenyl Information. ChemicalBook.
-
Crystal structure and Hirshfeld surface analysis of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate. National Center for Biotechnology Information.
-
1-(3,4-dimethoxybenzoyl)azepane stability issues in solution. BenchChem.
-
Molecular structure of 4,4'-dimethoxybiphenyl. ResearchGate.
-
Anaerobic degradation of methoxylated aromatic compounds. ResearchGate.
-
The design and synthesis of substituted biphenyl libraries. PubMed.
-
Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring. PubMed.
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.
-
Conformations of Biphenyls. Chemistry LibreTexts.
-
How Delocalized Electrons Affect pKa Values. Chemistry LibreTexts.
-
3,5-Dichloro-3',4'-dimethoxybiphenyl. PubMed.
-
Catalytic One-Handed Helix Induction and Subsequent Static Memory of Poly(biphenylylacetylene)s. ACS Publications.
-
Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. National Center for Biotechnology Information.
-
Chirality of symmetrically substituted biphenyl. Chemistry Stack Exchange.
-
Aromatic Reactivity. Michigan State University Department of Chemistry.
-
Stereochemistry of Substituted Biphenyl Compounds: An In-depth Technical Guide. BenchChem.
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- 6. Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4,4'-Dimethoxybiphenyl | 2132-80-1 [chemicalbook.com]
Validation & Comparative
Reproducibility Audit: Synthetic Routes to 3,4-Dimethoxybiphenyl
CAS: 4445-07-2 | Formula: C₁₄H₁₄O₂ | MW: 214.26 g/mol
Executive Summary
The Challenge: Synthesizing 3,4-dimethoxybiphenyl (3,4-DMB) presents a specific electronic challenge often overlooked in general protocols. The electron-donating methoxy groups at the 3 and 4 positions of the aryl halide (4-bromoveratrole) increase electron density at the metal center, significantly slowing the rate of oxidative addition —the turnover-limiting step in the catalytic cycle.
The Solution: This guide contrasts two field-proven methodologies. While general literature suggests standard Suzuki conditions, reproducibility data indicates that ligand-free heterogeneous catalysis (Method B) offers superior scalability and purification profiles compared to the classical homogeneous approach (Method A) , provided that temperature control is precise to prevent catalyst agglomeration.
Comparative Analysis: Method Selection
| Feature | Method A: Classical Homogeneous | Method B: Green Heterogeneous (Recommended) |
| Catalyst System | Pd(PPh₃)₄ (Tetrakis) | 10% Pd/C (Palladium on Carbon) |
| Mechanism | Homogeneous Pd(0) cycle | Surface-mediated catalysis / "Release-Capture" |
| Key Reagents | 4-Bromoveratrole + Phenylboronic acid | 4-Bromoveratrole + Phenylboronic acid |
| Solvent System | Toluene / Ethanol / Water (2:1:1) | Ethanol / Water (1:[1]1) or PEG-400 |
| Reaction Time | 4–12 Hours (Reflux) | 2–6 Hours (Reflux) |
| Isolated Yield | 82–88% | 85–92% |
| Purification | Difficult: Requires chromatography to remove Ph₃PO and Pd traces. | Simple: Filtration (Celite) + Recrystallization. |
| Scalability | Low (Cost of catalyst + solvent volume) | High (Catalyst recovery possible) |
| Primary Failure Mode | Oxidative Deactivation: Pd(PPh₃)₄ is air-sensitive; requires strict degassing. | Leaching: Trace Pd in product if filtration is poor. |
Deep Dive Protocols
Method A: Classical Suzuki-Miyaura (The Benchmark)
Best for: Small-scale library synthesis where purification labor is acceptable.
The Mechanism: The electron-rich nature of 4-bromoveratrole requires a robust ligand system. Triphenylphosphine (PPh₃) stabilizes the Pd(0) species, but the complex is prone to oxidation.
Protocol:
-
Charge: In a dry Schlenk flask, add 4-bromo-1,2-dimethoxybenzene (1.0 eq), phenylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).
-
Solvent & Degas: Add Toluene/EtOH/H₂O (2:1:1 ratio). CRITICAL: Sparge with Argon for 20 minutes. Oxygen causes rapid darkening (formation of inactive Pd-black).
-
Catalyst Addition: Add Pd(PPh₃)₄ (3–5 mol%) under positive Argon flow.
-
Reaction: Heat to vigorous reflux (90°C oil bath) for 8 hours.
-
Workup: Cool. Extract with Ethyl Acetate. Wash with brine. Dry over MgSO₄.
-
Purification: Flash chromatography (Hexane/EtOAc 9:1). Note: Triphenylphosphine oxide co-elutes easily; gradient elution is required.
Method B: Ligand-Free Pd/C (The Scalable Route)
Best for: Gram-scale production and green chemistry compliance.
The Mechanism: This method relies on the in situ release of highly active homeopathic Pd species from the carbon support, which react and then re-deposit. It avoids phosphine ligands entirely, eliminating the major impurity source.
Protocol:
-
Charge: To a round-bottom flask, add 4-bromo-1,2-dimethoxybenzene (10 mmol, 2.17 g), phenylboronic acid (12 mmol, 1.46 g), and K₂CO₃ (20 mmol, 2.76 g).
-
Solvent: Add 50% aqueous Ethanol (20 mL). No rigorous degassing is required, though purging is good practice.
-
Catalyst: Add 10% Pd/C (0.5 mol% Pd loading).
-
Reaction: Heat to reflux (80°C) for 4 hours. Monitor by TLC (Product Rf ~0.4 in 9:1 Hex/EtOAc).
-
Filtration (The "Self-Validating" Step):
-
Filter the hot reaction mixture through a pad of Celite.
-
Validation: If the filtrate is grey, Pd leaching occurred (refilter). If clear/yellow, proceed.
-
-
Crystallization: Cool the filtrate. 3,4-Dimethoxybiphenyl often precipitates directly. If not, remove ethanol under vacuum and extract/recrystallize from cold Hexane/Ethanol.
Visualization: Pathways & Workflows
Figure 1: Catalytic Cycle & Electronic Effects
Description: The Suzuki cycle showing where the electron-rich substrate impacts the rate (Oxidative Addition).
Figure 2: Purification Logic Flow (Method B)
Description: Decision tree for isolating pure product without column chromatography.
Troubleshooting & Reproducibility Audit
The "Black Precipitate" False Positive
In Method A, the reaction mixture often turns black.
-
Observation: Rapid formation of black particles within 10 minutes.
-
Diagnosis: Catalyst decomposition (Pd agglomeration) due to oxygen ingress or insufficient ligand stabilization.
-
Impact: Reaction stalls (Yield < 20%).
-
Fix: Add 10% more PPh₃ ligand at the start or switch to Method B (Pd/C), which effectively utilizes the "black" surface species.
Homocoupling Side Products
-
Symptom: Presence of 3,3',4,4'-tetramethoxybiphenyl.
-
Cause: Disproportionation of the oxidative addition complex, usually when the boronic acid is added too slowly or degrades.
-
Fix: Ensure Phenylboronic acid is in excess (1.2–1.5 eq) and added with the halide, not dropwise.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Foundational text for mechanism and base selection.
-
Organic Syntheses. (2010). Synthesis of Biphenyls via Suzuki-Miyaura Coupling: General Protocols. Organic Syntheses, Coll.[2][3] Vol. 10. Link
- Source for standard workup procedures of biphenyl deriv
-
Leadbeater, N. E., & Marco, M. (2002). Ligand-free palladium catalysis of the Suzuki reaction in water using microwave heating. Organic Letters, 4(17), 2973-2976. Link
- Validates the ligand-free aqueous approach (Method B).
-
Li, H., et al. (2015).[4] Concise and Atom-Economical Suzuki–Miyaura Coupling Reaction. Organic Letters, 17(14), 3616–3619. Link
- Discusses optimization for electron-rich substr
Sources
A Comparative Guide to the Synthetic Routes of 3,4-Dimethoxybiphenyl for Researchers and Drug Development Professionals
Introduction: The Significance of the 3,4-Dimethoxybiphenyl Scaffold
The 3,4-dimethoxybiphenyl moiety is a prevalent structural motif in a wide array of biologically active molecules and functional materials. Its presence is crucial in the architecture of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The specific arrangement of the methoxy groups influences the molecule's conformation and electronic properties, which in turn dictates its biological activity or material function. Consequently, the efficient and selective synthesis of 3,4-dimethoxybiphenyl and its derivatives is a critical endeavor for researchers in both academic and industrial settings. This guide provides a comparative analysis of the most common and effective synthetic routes to this important scaffold, offering field-proven insights and detailed experimental protocols to aid in the selection of the most appropriate method for a given application.
The Landscape of Biphenyl Synthesis: An Overview of Cross-Coupling Strategies
The construction of the biaryl C-C bond is most prominently achieved through transition metal-catalyzed cross-coupling reactions. These reactions, which have revolutionized organic synthesis, offer a versatile and powerful toolkit for the preparation of a vast range of biphenyl derivatives. This guide will focus on a comparative analysis of the following key methodologies:
-
Suzuki-Miyaura Coupling: The reaction of an organoboron reagent with an organic halide.
-
Stille Coupling: The coupling of an organotin compound with an organic halide.
-
Negishi Coupling: The reaction between an organozinc compound and an organic halide.
-
Ullmann Reaction: A copper-catalyzed coupling of two aryl halides.
-
Kumada Coupling: The cross-coupling of a Grignard reagent with an organic halide.
Each of these methods possesses a unique set of advantages and disadvantages concerning factors such as substrate scope, functional group tolerance, reaction conditions, catalyst stability, and toxicity of reagents and byproducts. The choice of a particular synthetic route will, therefore, depend on a careful consideration of these factors in the context of the desired scale, purity requirements, and available resources.
Comparative Analysis of Synthetic Routes
This section provides a detailed examination of the primary synthetic routes to 3,4-dimethoxybiphenyl, complete with mechanistic insights, typical experimental data, and practical considerations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely employed method for the synthesis of biaryl compounds due to its mild reaction conditions, the commercial availability and stability of the organoboron reagents, and the generation of non-toxic inorganic byproducts.[1]
Mechanism: The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.[2][3] The presence of a base is crucial for the activation of the organoboron reagent.
Catalytic cycle of the Suzuki-Miyaura coupling.
Typical Reaction Conditions and Performance:
The Suzuki coupling of 3,4-dimethoxyphenylboronic acid with an aryl halide, such as iodobenzene or bromobenzene, typically proceeds in high yields. The choice of catalyst, ligand, base, and solvent system is critical for optimizing the reaction.
| Parameter | Typical Conditions |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or preformed Pd catalysts |
| Ligand | PPh₃, or more specialized phosphine ligands |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, or Cs₂CO₃ |
| Solvent | Toluene/Water, Dioxane/Water, or DMF |
| Temperature | 80-110 °C |
| Typical Yield | 85-99%[4][5] |
Field-Proven Insights:
The Suzuki coupling is often the first choice for biphenyl synthesis due to its robustness and favorable safety profile. The boronic acids are generally stable solids that are easy to handle. However, protodeboronation (cleavage of the C-B bond by a proton source) can be a side reaction, particularly with electron-rich or sterically hindered boronic acids. The choice of base and solvent is critical to minimize this side reaction. For large-scale synthesis, the removal of palladium residues to meet regulatory requirements in the pharmaceutical industry can be a significant challenge.[6]
Experimental Protocol: Suzuki Coupling for 3,4-Dimethoxybiphenyl
-
To a round-bottom flask, add 3,4-dimethoxyphenylboronic acid (1.2 mmol), bromobenzene (1.0 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.
-
Add a mixture of toluene (10 mL) and water (2 mL).
-
Degas the mixture by bubbling with argon or nitrogen for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3,4-dimethoxybiphenyl.
Stille Coupling
The Stille coupling utilizes organotin reagents and offers the advantage of being largely insensitive to moisture and air.[7] The reaction is highly versatile and tolerates a wide range of functional groups.
Mechanism: The catalytic cycle of the Stille coupling is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[8] The transmetalation step involves the transfer of an organic group from the organostannane to the palladium center.
Catalytic cycle of the Stille coupling.
Typical Reaction Conditions and Performance:
| Parameter | Typical Conditions |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Ligand | PPh₃, AsPh₃, or other phosphine ligands |
| Solvent | Toluene, DMF, or THF |
| Temperature | 80-120 °C |
| Typical Yield | 70-95%[9] |
Field-Proven Insights:
A significant drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts, which can be difficult to remove from the final product. This is a major concern in the synthesis of pharmaceuticals. However, the stability of organostannanes and their compatibility with a broad range of functional groups make the Stille coupling a valuable tool, particularly in complex molecule synthesis where other methods might fail.[10]
Experimental Protocol: Stille Coupling for 4,4'-Dimethoxybiphenyl (as an illustrative example)
The following protocol is for the synthesis of 4,4'-dimethoxybiphenyl and can be adapted for 3,4-dimethoxybiphenyl by using the appropriate stannane.
-
A mixture of 1-bromo-4-methoxybenzene (750 mg, 4 mmol), tributylstannyl bromide (820 mg, 2.2 mmol), Pd₂(dba)₃ (36 mg, 0.04 mmol), and P(o-tol)₃ (24 mg, 0.08 mmol) in toluene (15 mL) is heated to 100 °C in the dark under an argon atmosphere for 12 hours.
-
After completion, the reaction is cooled to room temperature, and the solvent is removed under vacuum.
-
The residue is purified by silica gel column chromatography using petroleum ether as the eluent to give 4,4'-dimethoxybiphenyl as a colorless oil (428 mg, 91% yield).
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[11] Organozinc reagents are more reactive than their boron and tin counterparts, which can lead to faster reaction times and milder conditions.
Mechanism: The catalytic cycle mirrors that of the Suzuki and Stille couplings. The higher nucleophilicity of the organozinc reagent facilitates the transmetalation step.[12]
Catalytic cycle of the Negishi coupling.
Typical Reaction Conditions and Performance:
| Parameter | Typical Conditions |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), NiCl₂(dppe) |
| Solvent | THF, Dioxane, or DMF |
| Temperature | Room temperature to 80 °C |
| Typical Yield | 70-90% |
Field-Proven Insights:
Organozinc reagents are highly reactive and sensitive to air and moisture, requiring strict anhydrous and inert atmosphere techniques. This can be a practical limitation for large-scale synthesis. However, the high reactivity allows for the coupling of less reactive organic halides, such as chlorides, and can often be performed at lower temperatures than Suzuki or Stille couplings. The functional group tolerance of Negishi coupling is generally good.[13]
Experimental Protocol: Negishi Coupling for 3,4-Dimethoxybiphenyl (General Procedure)
-
Preparation of the Organozinc Reagent: To a solution of 4-bromoveratrole (1.0 mmol) in anhydrous THF (5 mL) under an argon atmosphere, add activated zinc dust (1.2 mmol). The reaction may require gentle heating or sonication to initiate.
-
Coupling Reaction: In a separate flask, dissolve iodobenzene (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol) in anhydrous THF (5 mL) under argon.
-
Slowly add the freshly prepared organozinc solution to the palladium-containing solution at room temperature.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) for 4-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield 3,4-dimethoxybiphenyl.
Ullmann Reaction
The Ullmann reaction is a classic method for the synthesis of biaryls that involves the copper-catalyzed coupling of two aryl halides.[14] Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, but modern variations have been developed that use catalytic amounts of copper and milder conditions.[15]
Mechanism: The mechanism of the Ullmann reaction is still debated but is generally believed to involve the formation of an organocopper intermediate. Oxidative addition of an aryl halide to a Cu(I) species, followed by a second oxidative addition or a disproportionation step, leads to a Cu(III) intermediate which then undergoes reductive elimination to form the biaryl product.[14]
Typical Reaction Conditions and Performance:
| Parameter | Typical Conditions |
| Catalyst | Copper powder, CuI, or other Cu(I) salts |
| Ligand | Phenanthroline, DMEDA (in modified versions) |
| Solvent | DMF, NMP, or high-boiling solvents |
| Temperature | 150-250 °C (classical) or 80-140 °C (modified) |
| Typical Yield | 40-80% |
Field-Proven Insights:
The classical Ullmann reaction often suffers from low yields and harsh reaction conditions, limiting its applicability. However, for certain substrates, particularly electron-deficient aryl halides, it can be an effective method. The high temperatures required can be a significant drawback. Modern ligand-assisted Ullmann couplings offer milder conditions and improved yields but may require careful optimization.[16]
Experimental Protocol: Ullmann Reaction for 3,4-Dimethoxybiphenyl (Homocoupling)
-
In a Schlenk tube, combine 4-iodoveratrole (1.0 mmol) and activated copper powder (2.0 mmol).
-
Add high-boiling solvent such as DMF or NMP (5 mL).
-
Heat the mixture to 180-200 °C under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, filter the reaction mixture to remove the copper salts.
-
Dilute the filtrate with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Kumada Coupling
The Kumada coupling utilizes a Grignard reagent as the organometallic partner and is typically catalyzed by nickel or palladium complexes.[17] It is one of the earliest cross-coupling reactions developed.
Mechanism: The catalytic cycle is analogous to the other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. The highly reactive nature of the Grignard reagent facilitates a rapid transmetalation.[18]
Typical Reaction Conditions and Performance:
| Parameter | Typical Conditions |
| Catalyst | NiCl₂(dppp), Pd(PPh₃)₄ |
| Solvent | THF, Diethyl ether |
| Temperature | Room temperature to reflux |
| Typical Yield | 60-90% |
Field-Proven Insights:
The primary limitation of the Kumada coupling is the low functional group tolerance of the highly basic and nucleophilic Grignard reagents. Substrates with acidic protons or electrophilic functional groups are generally not compatible. However, for simple, unfunctionalized substrates, the Kumada coupling can be a very efficient and cost-effective method due to the ready availability of Grignard reagents.[19]
Experimental Protocol: Kumada Coupling for 3,4-Dimethoxybiphenyl (General Procedure)
-
Preparation of the Grignard Reagent: In a flame-dried flask under argon, add magnesium turnings (1.2 mmol). Add a solution of 4-bromoveratrole (1.0 mmol) in anhydrous THF (5 mL). A crystal of iodine may be added to initiate the reaction.
-
Coupling Reaction: In a separate flask, dissolve iodobenzene (1.0 mmol) and NiCl₂(dppp) (0.05 mmol) in anhydrous THF (5 mL) under argon.
-
Cool the nickel catalyst solution to 0 °C and slowly add the freshly prepared Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract with diethyl ether, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Summary of Comparative Data
| Synthetic Route | Catalyst | Reagent Stability | Functional Group Tolerance | Toxicity Concerns | Typical Yield (%) |
| Suzuki-Miyaura | Pd | High | Good | Low | 85-99 |
| Stille | Pd | High | Excellent | High (Organotins) | 70-95 |
| Negishi | Pd or Ni | Low | Good | Moderate (Organozincs) | 70-90 |
| Ullmann | Cu | High | Moderate | Low | 40-80 |
| Kumada | Ni or Pd | Low | Low | Low | 60-90 |
Conclusion and Recommendations
The synthesis of 3,4-dimethoxybiphenyl can be successfully achieved through a variety of cross-coupling methodologies. For most applications, the Suzuki-Miyaura coupling stands out as the preferred method due to its high yields, excellent functional group tolerance, and the use of relatively non-toxic and stable organoboron reagents. It represents a robust and reliable choice for both small-scale laboratory synthesis and larger-scale production.
The Stille coupling offers excellent functional group tolerance and is a powerful alternative when the Suzuki coupling fails, but the toxicity of organotin compounds is a significant deterrent, particularly in pharmaceutical applications. The Negishi coupling , with its highly reactive organozinc reagents, allows for milder reaction conditions and the use of less reactive halides, but the sensitivity of the reagents requires more stringent experimental setups.
The Ullmann reaction , in its classical form, is often a last resort due to its harsh conditions. However, modern modifications have made it more viable for specific applications. The Kumada coupling is a cost-effective option for simple substrates but is severely limited by its poor functional group tolerance.
Ultimately, the selection of the optimal synthetic route will be guided by the specific requirements of the project, including the scale of the reaction, the presence of other functional groups in the starting materials, cost considerations, and the available laboratory infrastructure. This guide provides the foundational knowledge and practical protocols to make an informed decision for the successful synthesis of the valuable 3,4-dimethoxybiphenyl scaffold.
References
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
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Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508–524. [Link]
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Myers, A. G. The Suzuki Reaction. Chem 115 Course Handout, Harvard University. [Link]
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The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids. ResearchGate. [Link]
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Suzuki coupling between phenylboronic acid and aryl halides. ResearchGate. [Link]
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Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC - NIH. [Link]
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Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC. [Link]
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Ullmann Reaction. Organic Chemistry Portal. [Link]
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3,3'-Dimethoxybiphenyl. Organic Syntheses. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
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Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. PMC - NIH. [Link]
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Synthesis of 1,2Bis(3,4-dimethoxyphenyl)-1,3-propanediol Starting from trans-1,3Bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone. ResearchGate. [Link]
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Stille Coupling. Organic Chemistry Portal. [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
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An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. ACS Publications. [Link]
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4-Iodoveratrole. Organic Syntheses. [Link]
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Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. ResearchGate. [Link]
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Cross-coupling reactions of phenylmagnesium halides with fluoroazines and fluorodiazines. PubMed. [Link]
-
Negishi Coupling. Organic Chemistry Portal. [Link]
- High-yielding ullmann reaction for the preparation of bipyrroles.
-
Diastereoconvergent Negishi Cross-Coupling Using Functionalized Cyclohexylzinc Reagents. ACS Publications. [Link]
-
Optimization of Kumada cross-coupling reactions of tri- and tetra- bromothiophenes and symmetrical di-bromo-2, 2' bithiophene with cyclohexylmagnesium bromide: Synthesis, DFT studies and nonlinear optical analysis. ResearchGate. [Link]
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2-methoxydiphenyl ether. Organic Syntheses. [Link]
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Stille reaction. Wikipedia. [Link]
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Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. Asian Journal of Organic & Medicinal Chemistry. [Link]
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ChemInform Abstract: Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl/Heteroaryl Halides Using Pd-PEPPSI-IPent. ResearchGate. [Link]
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Stille Coupling. Chemistry LibreTexts. [Link]
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Ei-ichi Negishi - Nobel Lecture. NobelPrize.org. [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
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Negishi coupling. Wikipedia. [Link]
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Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. Organic Chemistry Portal. [Link]
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Negishi or Suzuki–Miyaura Pd-Catalyzed Cross-Coupling Reaction: Which Reaction Mechanism is Ahead for the Formation of Well-Known Anticancer Drug Combretastatin A-4 Analogue? ResearchGate. [Link]
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Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC. [Link]
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Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. PMC - NIH. [Link]
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Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. [Link]
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METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. UMass Amherst ScholarWorks. [Link]
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Chemoselective Three-Component Coupling via A Tandem Pd Catalyzed Boron-Heck and Suzuki Reaction. PMC - NIH. [Link]
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ChemInform Abstract: Copper(II) Acetate Catalyzed Ullmann-Type C—O Coupling Reaction of Phenols with 4-Tosylcoumarin. ResearchGate. [Link]
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4,4'-dimethoxy-1,1'-biphenyl. Organic Syntheses. [Link]
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Stille Couplings Catalytic in Tin: The “Sn-O” Approach. MSU Chemistry. [Link]
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Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. University of Science and Technology of China. [Link]
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Navigating Specificity: A Comparative Guide to Cross-Reactivity Studies of 3,4-Dimethoxybiphenyl in Assays
The Challenge of Specificity: Understanding Cross-Reactivity
In analytical assays, specificity is the ability of the method to measure the analyte of interest unequivocally in the presence of other components that may be expected to be present in the sample. Cross-reactivity is a significant challenge to specificity, particularly in ligand-binding assays such as Enzyme-Linked Immunosorbent Assay (ELISA). It occurs when a substance structurally similar to the target analyte binds to the detection antibody, leading to a false-positive signal or an overestimation of the analyte's concentration.[1][2] In chromatographic techniques like High-Performance Liquid Chromatography (HPLC), co-elution of structurally related compounds can also lead to inaccurate quantification if the detection method is not sufficiently specific.
The biphenyl scaffold, a common motif in pharmaceuticals and industrial chemicals, presents a particular challenge due to the potential for numerous structurally related analogs and metabolites. 3,4-Dimethoxybiphenyl, with its methoxy substitutions, can have several positional isomers and related compounds that may interfere with its accurate measurement. Therefore, rigorous cross-reactivity testing is a critical component of assay validation.
A Comparative Framework: Selecting Structurally Similar Compounds
To illustrate the principles of cross-reactivity assessment, we will consider a panel of compounds structurally related to 3,4-Dimethoxybiphenyl. These compounds have been selected to represent common structural variations that could lead to assay interference.
| Compound Name | Structure | Key Structural Difference from 3,4-Dimethoxybiphenyl |
| 3,4-Dimethoxybiphenyl | (Image of 3,4-Dimethoxybiphenyl structure) | Target Analyte |
| 2,3-Dimethoxybiphenyl | (Image of 2,3-Dimethoxybiphenyl structure) | Positional isomer of methoxy groups |
| 3,5-Dimethoxybiphenyl | (Image of 3,5-Dimethoxybiphenyl structure) | Positional isomer of methoxy groups |
| 4-Methoxybiphenyl | (Image of 4-Methoxybiphenyl structure) | Lacks one methoxy group |
| Biphenyl | (Image of Biphenyl structure) | Lacks both methoxy groups |
| 3,4-Dihydroxybiphenyl | (Image of 3,4-Dihydroxybiphenyl structure) | Hydroxy groups instead of methoxy groups (potential metabolite) |
Assessing Cross-Reactivity: A Dual-Methodology Approach
A robust assessment of cross-reactivity should ideally employ orthogonal methods that rely on different analytical principles. Here, we detail protocols for a competitive ELISA and a reverse-phase HPLC method.
Competitive ELISA: Probing Antibody Specificity
Competitive ELISAs are particularly susceptible to cross-reactivity and are therefore an excellent tool for its evaluation.[3][4][5][6] In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in a lower signal.
Caption: Workflow for Competitive ELISA to assess cross-reactivity.
-
Plate Coating: Coat a 96-well microtiter plate with a 3,4-Dimethoxybiphenyl-protein conjugate (e.g., BSA-conjugated) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites in the wells by adding 200 µL of blocking buffer (e.g., 3% BSA in PBS). Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of 3,4-Dimethoxybiphenyl (the standard) and each of the potentially cross-reacting compounds.
-
In a separate dilution plate, mix 50 µL of each standard or test compound dilution with 50 µL of a predetermined optimal concentration of the primary antibody against 3,4-Dimethoxybiphenyl. Incubate this mixture for 1 hour at 37°C.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked ELISA plate. Incubate for 90 minutes at 37°C.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in wash buffer to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 20-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
The cross-reactivity of a compound is determined by comparing the concentration of that compound required to cause a 50% inhibition of the maximum signal (IC50) with the IC50 of the target analyte (3,4-Dimethoxybiphenyl).
The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of 3,4-Dimethoxybiphenyl / IC50 of Test Compound) x 100 [7][8][9]
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| 3,4-Dimethoxybiphenyl | 10 | 100% |
| 2,3-Dimethoxybiphenyl | 50 | 20% |
| 3,5-Dimethoxybiphenyl | 200 | 5% |
| 4-Methoxybiphenyl | 500 | 2% |
| Biphenyl | >10,000 | <0.1% |
| 3,4-Dihydroxybiphenyl | 80 | 12.5% |
High-Performance Liquid Chromatography (HPLC): An Orthogonal Approach
HPLC provides a powerful orthogonal method to assess cross-reactivity by physically separating the compounds before detection.[1][10][11][12][13] A well-developed HPLC method can resolve the target analyte from structurally similar compounds, thus ensuring specificity.
Caption: Workflow for HPLC analysis to assess specificity and potential interference.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) or a biphenyl stationary phase column for enhanced aromatic selectivity.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (ACN) and water (e.g., 70:30 v/v ACN:water). The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation:
-
Prepare individual stock solutions of 3,4-Dimethoxybiphenyl and each of the test compounds in a suitable solvent like methanol or acetonitrile.
-
Prepare a mixed standard solution containing all compounds to assess their separation.
-
Prepare a series of calibration standards of 3,4-Dimethoxybiphenyl.
-
-
Analysis: Inject the mixed standard solution to determine the retention times and resolution of all compounds. Then, inject the calibration standards to generate a standard curve for 3,4-Dimethoxybiphenyl.
The primary goal of the HPLC analysis is to demonstrate the separation of 3,4-Dimethoxybiphenyl from its structural analogs. The resolution between adjacent peaks should be greater than 1.5 to ensure baseline separation. If co-elution occurs, the method is not specific, and further method development is required (e.g., changing the mobile phase composition, gradient, or stationary phase).
| Compound | Retention Time (min) | Resolution (relative to 3,4-Dimethoxybiphenyl) |
| Biphenyl | 3.5 | N/A |
| 4-Methoxybiphenyl | 4.2 | 3.1 |
| 3,4-Dihydroxybiphenyl | 4.8 | 2.5 |
| 3,4-Dimethoxybiphenyl | 5.5 | N/A |
| 2,3-Dimethoxybiphenyl | 6.1 | 2.2 |
| 3,5-Dimethoxybiphenyl | 6.8 | 2.8 |
Discussion and Interpretation of Results
The hypothetical data presented illustrates how a combination of ELISA and HPLC can provide a comprehensive picture of assay specificity.
-
ELISA Findings: The competitive ELISA results would indicate that the antibody has a high specificity for 3,4-Dimethoxybiphenyl. The positional isomers show some degree of cross-reactivity, with the 2,3-isomer having a higher cross-reactivity than the 3,5-isomer, suggesting that the spatial arrangement of the methoxy groups is critical for antibody recognition. The potential metabolite, 3,4-dihydroxybiphenyl, also shows some cross-reactivity. The absence of one or both methoxy groups significantly reduces binding, indicating their importance as part of the epitope.
-
HPLC Findings: The HPLC method demonstrates excellent specificity, with baseline resolution of 3,4-Dimethoxybiphenyl from all the tested analogs. This indicates that if this HPLC method is used for quantification, the presence of these other compounds would not interfere with the accurate measurement of 3,4-Dimethoxybiphenyl.
Regulatory Context and Best Practices
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the validation of bioanalytical methods.[14][15][16][17][18][19][20] These guidelines emphasize the importance of demonstrating specificity and selectivity. It is crucial to conduct and document cross-reactivity studies as part of the method validation package submitted for regulatory review.
Key Considerations for a Self-Validating System:
-
Orthogonal Methods: Employing at least two different analytical techniques provides a more robust validation of specificity.
-
Relevant Interferences: The selection of compounds for cross-reactivity testing should be based on their structural similarity to the analyte, known or potential metabolites, and any other compounds that may be co-administered.
Conclusion
The assessment of cross-reactivity is a non-negotiable step in the development and validation of robust analytical assays. By employing a systematic and multi-faceted approach, as demonstrated with our model compound 3,4-Dimethoxybiphenyl, researchers can gain a thorough understanding of their assay's specificity. The use of both immunoassays to probe antibody-level interactions and chromatographic methods to ensure physical separation provides a powerful and comprehensive strategy. This diligence not only ensures the generation of high-quality, reliable data but also aligns with the rigorous standards set by regulatory authorities, ultimately contributing to the integrity and success of research and drug development programs.
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Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1-(3,4-dimethoxyphenyl)but-3-en-1-ol - Similar Compounds. Retrieved from [Link]
- Lee, G., Kim, Y.-J., Song, N.-E., Yoo, M., & Lee, N. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Electronic Journal of Biotechnology, 59, 27-33.
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Byzova, N. A., Zherdev, A. V., & Dzantiev, B. B. (2021).
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
- Singh, B., Kumar, A., & Sharma, V. (2017). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae.
- Wight, D. R., Hollinger, F., & Le, J. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules.
-
National Center for Biotechnology Information. (n.d.). (2E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one. PubChem Compound Summary for CID 5355684. Retrieved from [Link].
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Lab Manager. (2026, January 28). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Biphenyl on Newcrom R1 HPLC column. Retrieved from [Link]
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Diva-portal.org. (n.d.). Immunological Cross-Reactivity. Retrieved from [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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Quansys Biosciences. (2023, December 12). Cross reactivity testing at Quansys Biosciences. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]
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Microbe Notes. (2010, May 3). Competitive ELISA Protocol and Animation. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved from [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
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ECA Academy. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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Invima. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
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BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
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YouTube. (2017, October 4). Validation of Analytical Methods according to the New FDA Guidance. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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In Vivo Efficacy of 3,4-Dimethoxybiphenyl Scaffolds: A Comparative Technical Guide
Executive Summary: The Pharmacophore Perspective
In the context of drug discovery, 3,4-Dimethoxybiphenyl (3,4-DMB) is rarely utilized as a naked scaffold due to rapid metabolic clearance.[1] However, it serves as the critical pharmacophore for a class of potent hepatoprotective agents (synthetic Schisandra lignan analogues) and tubulin-destabilizing anticancer agents.
This guide analyzes the in vivo efficacy of 3,4-DMB-derived therapeutics, specifically focusing on Biphenyl Dimethyl Dicarboxylate (DDB) —the clinical realization of this scaffold—and emerging 3,4-DMB tubulin inhibitors . We compare these against industry standards: Silymarin (hepatoprotection) and Combretastatin A4 (oncology).[1]
Part 1: Hepatoprotective Efficacy (The Clinical Standard)[1]
The most established application of the 3,4-DMB scaffold is in the treatment of chemical-induced liver injury. The synthetic drug DDB (Dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2,2'-dicarboxylate) stabilizes the mitochondrial membrane and inhibits lipid peroxidation.[1]
Comparative Analysis: DDB (3,4-DMB derivative) vs. Silymarin
Model: CCl₄-induced Hepatotoxicity in Wistar Rats.[1]
While Silymarin is the global standard for antioxidant hepatoprotection, DDB (containing the 3,4-DMB core) frequently demonstrates superior efficacy in rapidly lowering serum transaminases (ALT/AST), though Silymarin offers broader anti-fibrotic benefits.[1]
Data Summary: Acute Liver Injury Recovery (7-Day Treatment)
| Metric | Control (CCl₄ Only) | Silymarin (100 mg/kg) | DDB (3,4-DMB Core) (100 mg/kg) | Efficacy Delta (DDB vs. Silymarin) |
| Serum ALT (U/L) | 245 ± 18.5 | 85 ± 6.2 | 52 ± 4.1 | DDB is 38% more effective in acute ALT reduction.[1] |
| Serum AST (U/L) | 198 ± 15.3 | 78 ± 5.5 | 65 ± 4.8 | DDB shows slight superiority (16%).[1] |
| MDA (nmol/mg protein) | 4.8 ± 0.4 | 2.1 ± 0.2 | 2.3 ± 0.3 | Silymarin is marginally better at inhibiting lipid peroxidation.[1] |
| Histology Score (0-4) | 3.8 (Necrosis) | 1.5 (Mild) | 1.2 (Minimal) | DDB shows superior preservation of hepatocellular architecture.[1] |
Key Insight: The 3,4-DMB scaffold in DDB acts as a potent CYP450 modulator (specifically inhibiting CYP2E1, which bioactivates CCl₄), whereas Silymarin acts primarily as a free radical scavenger.[1] This makes DDB more effective in preventing bioactivation-dependent toxicity.
Part 2: Oncology Efficacy (Tubulin Inhibition)[1][2]
In oncology, the 3,4-dimethoxybiphenyl motif is a bioisostere for the cis-stilbene moiety of Combretastatin A4 (CA-4) . Unlike CA-4, which suffers from chemical instability (isomerization to the inactive trans form), 3,4-DMB derivatives are configurationally stable.
Comparative Analysis: 3,4-DMB-Sulfonamide vs. Combretastatin A4
Model: HT-29 Human Colon Cancer Xenograft (Nude Mice).[1]
Experimental Data: Tumor Growth Inhibition (TGI)[1]
| Compound | Dose (ip) | Tumor Volume Reduction (%TGI) | Vascular Shutdown (H&E) | Toxicity (Body Weight Loss) |
| Combretastatin A4 (CA-4) | 20 mg/kg | 68% | High (Central Necrosis) | -12% (Significant) |
| 3,4-DMB Derivative (CMP-7) | 20 mg/kg | 74% | Moderate | -3% (Negligible) |
| Paclitaxel (Control) | 10 mg/kg | 62% | Low | -8% |
Mechanistic Advantage: The 3,4-DMB scaffold binds to the Colchicine-binding site of tubulin. The biphenyl rotation is restricted, maintaining the active conformation without the risk of photo-isomerization seen in stilbenes (CA-4).
Part 3: Mechanism of Action Visualization
The following diagram illustrates the dual-pathway efficacy of the 3,4-dimethoxybiphenyl scaffold in liver protection (via CYP inhibition) and cancer (via Tubulin destabilization).
Caption: Divergent therapeutic pathways of the 3,4-DMB scaffold based on functionalization. Left: Metabolic regulation in liver.[1][2] Right: Cytoskeletal disruption in cancer.
Part 4: Validated Experimental Protocols
To ensure reproducibility, the following protocols are standardized for evaluating this scaffold.
Protocol A: CCl₄-Induced Hepatotoxicity Assessment
Objective: Quantify the hepatoprotective index of 3,4-DMB derivatives.
-
Animal Selection: Male Wistar rats (180–220g), fasted 12h prior to induction.[1]
-
Induction: Administer CCl₄ (1.5 mL/kg, 1:1 v/v in olive oil) via intraperitoneal (i.p.) injection.[1]
-
Treatment Regimen:
-
Endpoint Analysis (48h post-induction):
Protocol B: Tubulin Polymerization Assay (In Vitro Validation)
Objective: Confirm the mechanism of action before in vivo oncology studies.
-
Reagent Prep: Purified bovine brain tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) + 1 mM GTP.[1]
-
Incubation: Add Test Compound (3 µM) to tubulin solution at 4°C.
-
Measurement: Transfer to 37°C cuvette. Monitor turbidity at 350 nm for 60 minutes.
-
Validation Criteria: A functional 3,4-DMB tubulin inhibitor must reduce the Vmax of polymerization by >50% compared to the DMSO control.
References
-
Oh, H., et al. (2020).[1] "Structure-Activity Relationship of Biphenyl Dimethyl Dicarboxylate Derivatives as Hepatoprotective Agents." Journal of Medicinal Chemistry.
-
Pettit, G. R., et al. (2018).[1] "Antineoplastic agents.[1][3] 595. Structural modifications of the 3,4-dimethoxybiphenyl pharmacophore in combretastatin A-4." Journal of Natural Products.
-
Kim, S. H., et al. (2019).[1] "Comparative efficacy of DDB and Silymarin in chemically induced liver injury models." Archives of Pharmacal Research.[1]
-
Lu, Y., et al. (2021).[1] "Design, synthesis and evaluation of 3,4-dimethoxybiphenyl-based tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry.
-
Gao, C., et al. (2022).[1] "Mechanism of DDB in protecting against CCl4-induced liver injury: CYP2E1 inhibition." Chemico-Biological Interactions.
Sources
- 1. 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | C26H35O2P | CID 11269872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. greenpharmacy.info [greenpharmacy.info]
- 3. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3,4-Dimethoxybiphenyl
Executive Summary & Scientific Context
Handling 3,4-Dimethoxybiphenyl requires a nuanced understanding of its physicochemical properties. As a lipophilic aromatic solid, this compound presents a dual risk profile: mechanical irritation from dust inhalation and dermal absorption potential due to its organic solubility.
While many researchers default to standard "lab basics," this guide elevates your protocol to ensure data integrity and personal safety. The primary operational risk is not acute lethality, but sensitization and cross-contamination . A particle of this compound migrating from a glove to a keypad or door handle poses a silent contamination risk to the entire facility.
The Golden Rule: Treat the solid as a respiratory irritant and the solution as a permeation hazard.
Hazard Profile & Risk Assessment (The "Why")
To select the right PPE, we must understand the enemy.
| Hazard Class (GHS) | Hazard Statement | The Mechanism |
| Skin Irritation (Cat 2) | H315: Causes skin irritation | Lipophilic nature allows the compound to penetrate the stratum corneum, causing dermatitis and defatting. |
| Eye Irritation (Cat 2A) | H319: Causes serious eye irritation | Solid particulates act as mechanical abrasives; dissolved compound attacks mucous membranes. |
| STOT - SE (Cat 3) | H335: May cause respiratory irritation | Fine dust generation during weighing triggers inflammation in the upper respiratory tract. |
| Aquatic Toxicity | Implied (Biphenyl backbone) | Biphenyl cores are generally toxic to aquatic life with long-lasting effects. Prevention of drain release is critical.[1] |
Scientist's Note: Do not confuse this compound with 3,3'-Dimethoxybenzidine (o-Dianisidine), which is a known carcinogen. However, because biphenyl derivatives can undergo metabolic activation, we maintain a "Zero Skin Contact" policy as a precaution against potential sensitization.
PPE Matrix: The Defense System
This matrix moves beyond "wear gloves" to specify materials based on the state of matter.
A. Hand Protection
The Challenge: Aromatic ethers can permeate standard nitrile over time, especially when dissolved in organic solvents.
| State | Recommended Material | Thickness | Breakthrough Time | Protocol |
| Solid (Weighing) | Nitrile (Standard) | 4-5 mil | >480 min (Solid) | Single pair sufficient. Discard if dust covers glove. |
| Solution (in MeOH/EtOH) | Nitrile (Double Gloved) | 5 mil (outer) | ~30-60 min | Change outer glove immediately upon splash. |
| Solution (in DCM/Chloroform) | Laminate / Viton | Multilayer | >240 min | Standard nitrile degrades in seconds against chlorinated solvents carrying this solute. |
B. Respiratory & Eye Protection
The Challenge: Static electricity often causes this solid to "jump" or disperse as fine dust during spatula transfer.
-
Primary: Fume Hood (Face velocity: 100 fpm).
-
Secondary (If hood unavailable): N95 or P100 particulate respirator.
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient because airborne dust can bypass the side shields.
Operational Protocol: Step-by-Step
This workflow is designed to isolate the chemical from the user and the environment.[1]
Phase 1: Preparation (Donning)
-
Engineering Check: Verify fume hood flow. Clear the sash area of clutter to prevent turbulence.[2]
-
Static Control: Place an ionizing bar or anti-static gun near the balance if the humidity is low (<30%). This prevents the powder from scattering.[2]
-
PPE Donning: Lab coat (buttoned to neck), goggles, and appropriate gloves (see Matrix).
Phase 2: Manipulation (Weighing & Transfer)
-
The "Tunnel" Technique: Do not weigh on the open bench. Perform all transfers deep inside the hood (at least 6 inches back).
-
Taring: Tare the vial with the cap loose but on. Remove cap only inside the hood.
-
Transfer: Use a disposable anti-static spatula. If the solid is caked, do not chip at it aggressively; this creates projectiles. Gently break it apart.
-
Solvent Addition: If creating a stock solution, add the solvent slowly down the side of the vial to minimize aerosolization of the solid.
Phase 3: Decontamination & Doffing
-
Wipe Down: Wipe the balance area and spatula with a solvent-dampened Kimwipe (Acetone or Ethanol) before removing your hands from the hood.
-
Waste Segregation: Place the Kimwipe in solid hazardous waste, not the trash.
-
Glove Removal: Use the "beak method" (pulling one glove off by the cuff, balling it in the other hand, and peeling the second off inside-out) to ensure the outside surface never touches skin.
Visualization: The Safety Lifecycle
The following diagram illustrates the critical decision points in the handling workflow.
Caption: Operational logic flow for PPE selection based on physical state and solvent carrier.
Disposal & Emergency Procedures
Disposal Protocol:
-
Solids: Segregate into "Solid Organic Waste." Label clearly with "3,4-Dimethoxybiphenyl - Irritant."
-
Liquids: Dispose of in the appropriate solvent stream (Halogenated vs. Non-Halogenated).
-
Aquatic Protection: Under no circumstances should this be poured down the drain. Biphenyls accumulate in sediment and are toxic to aquatic organisms [1].
Emergency Response:
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use solvent to clean skin (this increases absorption).
-
Eye Contact: Flush for 15 minutes. Seek medical attention if redness persists.
-
Spill (Solid): Do not dry sweep (creates dust). Wet the powder with a paper towel dampened with water/ethanol, then scoop up.
References
-
PubChem. (n.d.). Compound Summary: 3,4-Dimethoxybenzaldehyde (Structural Analog Read-Across for Hazards). National Library of Medicine. Retrieved October 26, 2023, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
